What is the mechanism of action of D(+)-Trehalose dihydrate in cryopreservation?
What is the mechanism of action of D(+)-Trehalose dihydrate in cryopreservation?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation, the process of preserving biological materials at sub-zero temperatures, is a cornerstone of modern biotechnology, enabling the long-term storage of cells, tissues, and other biological specimens for research, therapeutic, and reproductive applications. Central to the success of cryopreservation is the use of cryoprotective agents (CPAs) that mitigate the damaging effects of ice crystal formation and osmotic stress. Among these, D(+)-Trehalose dihydrate, a naturally occurring non-reducing disaccharide, has emerged as a highly effective and biocompatible cryoprotectant. This technical guide provides an in-depth exploration of the mechanisms of action of trehalose (B1683222) in cryopreservation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Mechanisms of Action
The cryoprotective properties of trehalose are primarily attributed to two synergistic mechanisms: the Water Replacement Hypothesis and the Vitrification Hypothesis .
The Water Replacement Hypothesis
During the freezing process, as water crystallizes into ice, the solute concentration in the remaining unfrozen water increases, leading to osmotic stress and potential damage to cellular structures. The Water Replacement Hypothesis posits that trehalose molecules directly interact with the polar headgroups of membrane phospholipids (B1166683) and the surfaces of proteins.[1][2] By forming hydrogen bonds with these biological structures, trehalose effectively replaces the water molecules that would typically hydrate (B1144303) them. This molecular "splinting" helps to maintain the native conformation of proteins and the integrity of cellular membranes in the dehydrated state, preventing fusion and phase transitions that can be lethal to the cell upon thawing.[1][2]
Water Replacement Hypothesis.
The Vitrification Hypothesis
Vitrification is the process of solidification into a glass-like, amorphous state without the formation of damaging ice crystals. Trehalose significantly promotes vitrification. As water is removed from the system during freezing, the concentration of trehalose in the remaining solution increases dramatically. This highly concentrated trehalose solution has a very high viscosity and a high glass transition temperature (Tg).[1] The high viscosity physically hinders the movement of water molecules, preventing them from arranging into an ordered ice crystal lattice. The elevated Tg means that the solution will transition into a glassy state at a higher temperature than water alone, effectively trapping any remaining water in a disordered, solid state, thus protecting the cells embedded within this vitrified matrix.[1]
Vitrification Hypothesis Workflow.
Quantitative Data
The effectiveness of trehalose as a cryoprotectant is concentration-dependent and varies with cell type. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Trehalose Concentration on Post-Thaw Cell Viability
| Cell Type | Trehalose Concentration | Other CPAs | Post-Thaw Viability (%) | Reference |
| Human Hematopoietic Stem Cells (CD34+) | 1.0 M | None | >80% | [1][2][3] |
| Human Hematopoietic Stem Cells (CD34+) | 0.3 M | None | ~60% | [1][2] |
| Human Hematopoietic Stem Cells (CD34+) | Control (10% DMSO) | 10% DMSO | ~70% | [1][2] |
| Murine Spermatogonial Stem Cells | 50 mM | 10% DMSO | 89.7% | [4] |
| Murine Spermatogonial Stem Cells | Control (10% DMSO) | 10% DMSO | 76.1% | [4] |
| Human Mesenchymal Stromal Cells | 250 mM | None | ~80% | [5] |
| Human Hepatocytes | 200 mM | 10% DMSO | 63% | [6] |
| Human Hepatocytes | Control (10% DMSO) | 10% DMSO | 47% | [6] |
| Human Red Blood Cells | 300 mM | None | 88% | [7] |
| Human Fetal Skin | 500 mM | 10% DMSO | 65% | [6][8] |
| Human Fetal Skin | Control (10% DMSO) | 10% DMSO | 44% | [6][8] |
| Bovine Endothelial Cells | 0.2-0.4 M | None (after pre-incubation) | 87% | [9] |
Table 2: Biophysical Properties of Trehalose Solutions
| Property | Value | Conditions | Reference |
| Glass Transition Temperature (Tg) of pure amorphous trehalose | ~115 °C | Anhydrous | [10] |
| Glass Transition Temperature (Tg') of maximally freeze-concentrated trehalose solution | -28 to -32 °C | ~80% (w/w) trehalose | [10][11] |
| Ice Crystal Growth Rate Inhibition | ~2x more effective than sucrose | 41.7 wt% solution | [10][12] |
| Reduction in Ice Crystal Growth Rate | 75% | Doubling trehalose concentration (below 41.7 wt%) | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for the cryopreservation of cells using trehalose and for the analysis of its cryoprotective effects.
Protocol 1: Cryopreservation of Human Hematopoietic Stem Cells (CD34+) with Trehalose
Objective: To cryopreserve CD34+ cells using a trehalose-based, DMSO-free protocol.
Materials:
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Isolated CD34+ cells
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Iscove's Modified Dulbecco's Medium (IMDM)
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D-(+)-Trehalose dihydrate
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Fetal Bovine Serum (FBS)
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Cryogenic vials
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Controlled-rate freezer (e.g., Mr. Frosty)
-
Liquid nitrogen storage dewar
-
Water bath (37°C)
-
Trypan Blue solution
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Hemocytometer
Methodology:
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Cell Preparation:
-
Start with a suspension of purified CD34+ cells.
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Centrifuge the cells and resuspend in fresh culture medium to a concentration of approximately 2 x 10^6 cells/mL.
-
Assess initial viability using the Trypan Blue exclusion assay.
-
-
Freezing Medium Preparation:
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Prepare a 2 M stock solution of trehalose in IMDM.
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On the day of cryopreservation, prepare the final freezing medium consisting of 1 M trehalose in IMDM. For some applications, FBS may be added to a final concentration of 10-20%.
-
Cool the freezing medium to 4°C.
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-
Cryopreservation Procedure:
-
Centrifuge the cell suspension and remove the supernatant.
-
Gently resuspend the cell pellet in the cold (4°C) freezing medium to a final concentration of 2 x 10^5 cells per 100 µL.
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Aliquot the cell suspension into pre-cooled cryogenic vials.
-
Place the vials in a controlled-rate freezer that provides a cooling rate of -1°C/minute.
-
Once the vials reach -80°C, transfer them to a liquid nitrogen dewar for long-term storage.[3]
-
-
Thawing Procedure:
-
Rapidly thaw the cryogenic vials in a 37°C water bath until only a small ice crystal remains.[3]
-
Immediately and slowly dilute the cell suspension with warm (37°C) culture medium. A stepwise dilution is recommended to avoid osmotic shock.
-
Centrifuge the cells to remove the cryoprotectant.
-
Resuspend the cell pellet in fresh culture medium.
-
-
Post-Thaw Viability Assessment:
Cryopreservation Workflow.
Protocol 2: Analysis of Glass Transition Temperature using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg') of a trehalose-water solution.
Materials:
-
D-(+)-Trehalose dihydrate
-
Deionized water
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans
Methodology:
-
Sample Preparation:
-
Prepare a trehalose solution of the desired concentration (e.g., 40% w/w) in deionized water.
-
Accurately weigh 5-10 mg of the solution into a hermetic aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sealed pan in the DSC instrument.
-
Equilibrate the sample at 25°C.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -100°C).
-
Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected glass transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The glass transition will appear as a step-like change in the heat capacity (a shift in the baseline) of the DSC thermogram.
-
Determine the onset, midpoint, and endpoint of the glass transition. The midpoint is typically reported as the Tg'.
-
Conclusion
D(+)-Trehalose dihydrate offers a compelling alternative to traditional cryoprotectants like DMSO, owing to its low toxicity and robust cryoprotective mechanisms. Its ability to replace water at the molecular level and to promote vitrification provides a dual-pronged approach to mitigating cryoinjury. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development and optimization of cryopreservation strategies for a wide range of biological materials. Further research into novel delivery methods to enhance intracellular trehalose concentrations holds the promise of even greater efficacy in the future.
References
- 1. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular delivery of trehalose renders mesenchymal stromal cells viable and immunomodulatory competent after cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00174E [pubs.rsc.org]
- 7. Cryopreserved red blood cells maintain allosteric control of oxygen binding when utilizing trehalose as a cryoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Culturing with trehalose produces viable endothelial cells after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. didatticagelato.it [didatticagelato.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
